Lack of Significant GPR35 Antagonism Differentiates from Certain CNS-Targeted Analogs
In a primary in vitro assay for G-protein coupled receptor 35 (GPR35) antagonism, the compound (2-(Cyclopentyloxy)pyridin-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone, identified as EOS19675, was categorized as 'inactive' [1]. While GPR35 is not the primary target for PDE4 inhibitors, antagonism at this receptor is an observed off-target activity for certain structurally related piperazine derivatives being explored for CNS indications [2]. The absence of this activity may be a differentiating factor when selecting a chemical probe for PDE4-focused studies where GPR35-mediated confounding effects are a concern. However, this is a preliminary result from a single assay and should not be interpreted as a general selectivity profile.
| Evidence Dimension | GPR35 Antagonism In Vitro Activity |
|---|---|
| Target Compound Data | Inactive |
| Comparator Or Baseline | Class-level: other piperazine derivatives in CNS pipelines may show GPR35 activity. |
| Quantified Difference | Qualitative (active vs. inactive). No quantitative IC50 data available for the target compound. |
| Conditions | Primary assay, GPR35 antagonism. Further assay details not provided in the source. |
Why This Matters
For procurement decisions, this single data point suggests a potential for reduced off-target activity compared to some CNS-active piperazine analogs, but the lack of quantitative, confirmatory data makes this a weak differentiator.
- [1] SILDrug ECBD Database. Entry for EOS19675: GPR35 antagonism assay. Accessed 2026-05-09. View Source
- [2] US Patent Application Publication US20110065691. Therapeutic piperazines. Published 2011-03-17. View Source
